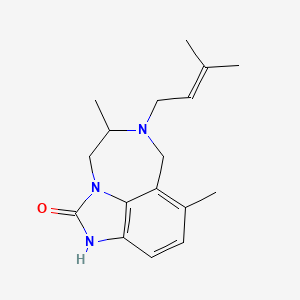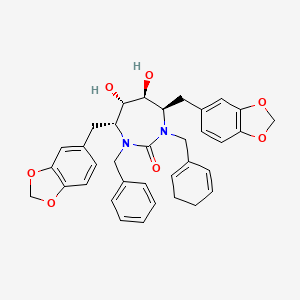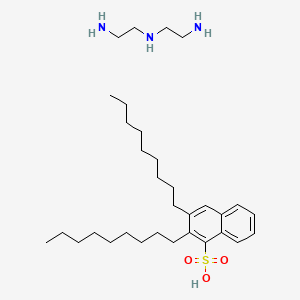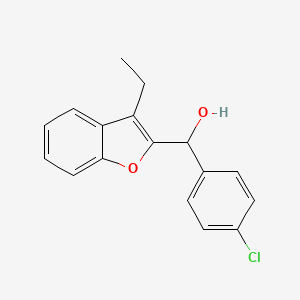
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran, also known as β-selinene, is a naturally occurring sesquiterpene found in the essential oils of various plants. This compound is characterized by its complex structure, which includes a bicyclic framework with multiple chiral centers. It is known for its distinctive odor, reminiscent of lemongrass and cedarwood.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of acid-catalyzed cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes .
Industrial Production Methods
Industrial production of β-selinene often relies on the extraction from natural sources, such as essential oils of plants like celery and parsley. The extraction process involves steam distillation followed by purification steps to isolate the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert β-selinene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and acids are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and other substituted derivatives.
Aplicaciones Científicas De Investigación
(4aalpha,7alpha,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anti-inflammatory and antioxidant activities.
Industry: Utilized in the fragrance industry due to its pleasant odor
Mecanismo De Acción
The mechanism of action of β-selinene involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
β-Eudesmene: Another sesquiterpene with a similar structure but different functional groups.
α-Selinene: An isomer of β-selinene with slight variations in the arrangement of atoms.
Germacrene D: A sesquiterpene with a similar bicyclic structure but different substituents
Uniqueness
β-Selinene is unique due to its specific chiral centers and the presence of a methylene group, which imparts distinct chemical and biological properties. Its unique odor and potential therapeutic applications make it a valuable compound in various fields.
Propiedades
Número CAS |
94265-96-0 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(4aR,7S,8aR)-3,3,6,7-tetramethyl-1,4,4a,7,8,8a-hexahydroisochromene |
InChI |
InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h5,10-12H,6-8H2,1-4H3/t10-,11-,12-/m0/s1 |
Clave InChI |
HIHXXYCXFIAFGQ-SRVKXCTJSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2COC(C[C@@H]2C=C1C)(C)C |
SMILES canónico |
CC1CC2COC(CC2C=C1C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


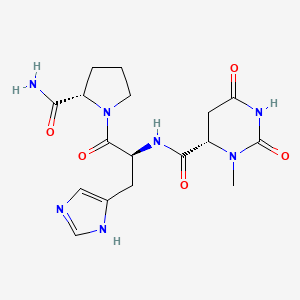
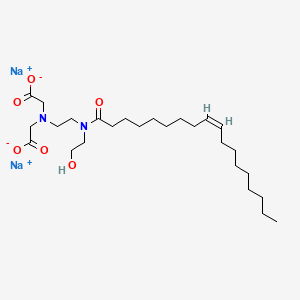
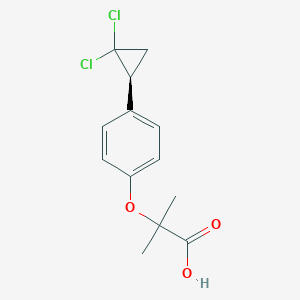
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)

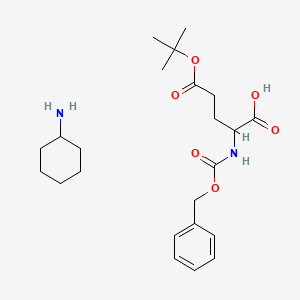
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
